molecular formula C9H16O3 B15336492 Tert-butyl 3-ethoxyacrylate

Tert-butyl 3-ethoxyacrylate

Cat. No.: B15336492
M. Wt: 172.22 g/mol
InChI Key: OXCHREMODPFGJP-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethoxyacrylate is an acrylate ester featuring a tert-butyl group and an ethoxy substituent on the α,β-unsaturated carbonyl system. This compound is synthesized via a Knoevenagel condensation between tert-butyl cyanoacetate and substituted benzaldehydes in the presence of a catalytic base like piperidine . The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller alkyl esters (e.g., methyl or ethyl). The ethoxy substituent modulates electronic properties, influencing reactivity in polymerization and copolymerization processes .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl 3-ethoxyprop-2-enoate

InChI

InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3

InChI Key

OXCHREMODPFGJP-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemistry: Tert-butyl 3-ethoxyacrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which tert-butyl 3-ethoxyacrylate exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tert-butyl Phenylcyanoacrylates

describes a series of tert-butyl phenylcyanoacrylates with varying alkoxy substituents (methoxy, ethoxy, propoxy, butoxy) at ortho, meta, or para positions. Key differences include:

  • Reactivity in Copolymerization : Meta-substituted derivatives (e.g., 3-ethoxy) exhibit steric hindrance, reducing polymerization rates compared to para-substituted analogs.
  • Electronic Effects: Electron-donating alkoxy groups (e.g., ethoxy) increase electron density in the acrylate system, enhancing reactivity with electron-deficient monomers like styrene .
Table 1: Comparison of Substituent Effects in Tert-butyl Phenylcyanoacrylates
Substituent Position Substituent Type Polymerization Rate Application Example
3-ethoxy (meta) Ethoxy Moderate Specialty polymers
4-ethoxy (para) Ethoxy High High-strength copolymers
4-methoxy (para) Methoxy Moderate-High Adhesives

Functional Group Modifications in Tert-butyl Acrylates

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-yl]-acrylate ()
  • Structure: Incorporates a thiophene ring with an aminoethyl group.
  • Properties: Molecular Weight: 253.36 g/mol (C₁₃H₁₉NO₂S). Applications: Suited for conductive polymers due to the electron-rich thiophene moiety and amino group, which facilitate charge transport .
Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate ()
  • Structure : Features a hydroxypropoxybutoxy chain.
  • Properties :
    • Solubility : Increased hydrophilicity due to the hydroxyl group, enabling aqueous-phase applications.
    • Stability : Hydroxyl groups may reduce thermal stability compared to 3-ethoxyacrylate .

Comparison with Acrylonitrile Derivatives

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile ()
  • Structure : Replaces the ester group with a nitrile and adds a sulfonyl group.
  • Properties :
    • Reactivity : The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity for nucleophilic additions.
    • Applications : Likely used in agrochemicals or pharmaceuticals due to nitrile’s versatility in heterocycle synthesis .
Table 2: Functional Group Impact on Reactivity
Compound Functional Groups Key Reactivity
Tert-butyl 3-ethoxyacrylate Ester, ethoxy Radical polymerization, copolymers
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile Nitrile, sulfonyl Nucleophilic addition, cyclization

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